molecular formula C13H17FN2O2 B12241488 1-(5-Fluoro-2-methylphenyl)-3-[(oxolan-2-yl)methyl]urea

1-(5-Fluoro-2-methylphenyl)-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B12241488
M. Wt: 252.28 g/mol
InChI Key: UOAPGQYKMYAYES-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-3-[(oxolan-2-yl)methyl]urea is a synthetic organic compound characterized by the presence of a fluorinated phenyl group and an oxolan-2-ylmethyl moiety

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-[(oxolan-2-yl)methyl]urea typically involves the reaction of 5-fluoro-2-methylaniline with oxirane in the presence of a base to form the intermediate 1-(5-Fluoro-2-methylphenyl)-2-(oxiran-2-yl)methanamine. This intermediate is then reacted with isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)-3-[(oxolan-2-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)-3-[(oxolan-2-yl)methyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to certain enzymes or receptors, while the oxolan-2-ylmethyl moiety contributes to its overall stability and solubility. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(5-Fluoro-2-methylphenyl)-3-[(oxolan-2-yl)methyl]urea can be compared with similar compounds such as:

    1-(5-Chloro-2-methylphenyl)piperazine: This compound has a similar structure but contains a chlorine atom instead of fluorine. It exhibits different chemical reactivity and biological activity.

    1-(5-Fluoro-2-methylphenyl)pyrrolidine: This compound shares the fluorinated phenyl group but has a pyrrolidine ring instead of an oxolan-2-ylmethyl moiety. It is used in different applications, particularly in proteomics research.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea

InChI

InChI=1S/C13H17FN2O2/c1-9-4-5-10(14)7-12(9)16-13(17)15-8-11-3-2-6-18-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,15,16,17)

InChI Key

UOAPGQYKMYAYES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)NCC2CCCO2

Origin of Product

United States

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